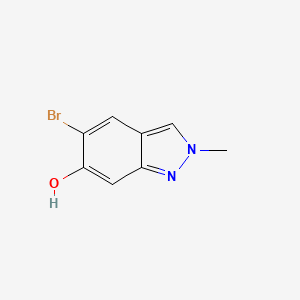

5-Bromo-2-methyl-2H-indazol-6-ol

Description

Significance of Indazole Heterocycles in Contemporary Chemical and Biological Sciences

Indazole-containing derivatives are a cornerstone in the field of medicinal chemistry, primarily because they form the structural basis for a multitude of compounds with diverse biological activities. nih.govpnrjournal.com These nitrogen-containing heterocycles are pivotal building blocks for numerous bioactive natural products and commercially available drugs. nih.gov The indazole ring system, while rare in nature, is a feature of synthetically produced compounds that exhibit a wide array of pharmacological properties. pnrjournal.comaustinpublishinggroup.com

The significance of indazoles is underscored by their presence in various therapeutic agents. For instance, niraparib (B1663559) is an anticancer drug used for treating several types of cancer, and pazopanib (B1684535) acts as a tyrosine kinase inhibitor. nih.gov Other examples include granisetron, a 5-HT3 receptor antagonist used to prevent nausea induced by chemotherapy. austinpublishinggroup.com The broad spectrum of biological activities associated with indazole derivatives includes anti-inflammatory, antitumor, antimicrobial, anti-HIV, analgesic, and neuroprotective effects. nih.govigi-global.comresearchgate.net This versatility has spurred extensive research into the synthesis and functionalization of the indazole nucleus to develop new and effective therapeutic agents. austinpublishinggroup.comresearchgate.net

Overview of the Indazole System: Tautomerism and Isomerism in 1H- and 2H-Indazoles

Indazole, a bicyclic aromatic heterocycle with the chemical formula C₇H₆N₂, is formed by the fusion of a benzene (B151609) ring with a pyrazole (B372694) ring. nih.govchemicalbook.com A key feature of the indazole system is the existence of annular tautomers, primarily the 1H- and 2H-indazoles. nih.govresearchgate.net

The 1H-indazole tautomer is characterized by its benzenoid structure and is thermodynamically more stable than the 2H-indazole, which has a quinonoid character. researchgate.netnih.gov The energy difference between the two tautomers is approximately 2.3 kcal/mol, making the 1H form the predominant one in most conditions. chemicalbook.com While 3H-indazoles are also possible, they are not aromatic and are much less common. nih.gov

The position of the substituent on the nitrogen atom of the pyrazole ring defines the isomer. In 1H-indazoles, the substituent is on the nitrogen at position 1, whereas in 2H-indazoles, it is on the nitrogen at position 2. This structural difference significantly influences the chemical and physical properties of the resulting derivatives. For example, 2H-indazole derivatives are reported to be stronger bases than their 1H counterparts. chemicalbook.com The synthesis of a specific N-1 or N-2 alkylated indazole isomer can be challenging but is crucial for developing drugs with desired therapeutic effects. pnrjournal.com

Contextualization of 5-Bromo-2-methyl-2H-indazol-6-ol within the Indazole Family

The compound this compound belongs to the 2H-indazole family of derivatives. Its chemical structure is defined by an indazole core with three specific substitutions:

A bromine atom at position 5 of the benzene ring.

A methyl group on the nitrogen at position 2 of the pyrazole ring, which designates it as a 2H-indazole.

A hydroxyl group (-ol) at position 6 of the benzene ring.

While detailed research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structure can be understood by examining its components and related compounds. The presence of a bromine atom and a hydroxyl group on the benzene ring, combined with the N-methylation that fixes the 2H-tautomeric form, suggests its potential as an intermediate in organic synthesis or as a candidate for biological screening. For comparison, the related isomer, 6-Bromo-2-methyl-2H-indazol-5-ol, is listed with CAS number 1403767-25-8. sigmaaldrich.com The parent compound, 5-Bromo-2-methyl-2H-indazole, is also a known chemical entity. nih.govbldpharm.com

Scope and Objectives of Research on Substituted 2H-Indazol-6-ol Derivatives

Research into substituted 2H-indazole derivatives is driven by the quest for new molecules with enhanced or novel biological activities. The hybridization of the 2H-indazole scaffold with various functional groups is a common strategy to create dual-action agents, such as compounds with both antimicrobial and anti-inflammatory properties. researchgate.net

Studies on substituted 2-phenyl-2H-indazole derivatives have demonstrated potent antiprotozoal activity against parasites like Giardia intestinalis and Entamoeba histolytica. nih.gov For instance, certain 2,3-diphenyl-2H-indazole derivatives have shown inhibitory activity against Candida albicans and Candida glabrata, as well as in vitro inhibition of the COX-2 enzyme, which is implicated in inflammation. researchgate.net

The primary objectives of research on substituted 2H-indazol-6-ol derivatives and their analogues include:

Synthesis and Characterization: Developing efficient synthetic routes to produce these compounds and fully characterizing their chemical structures.

Biological Screening: Evaluating their efficacy against a range of biological targets, including microbes, parasites, and enzymes involved in disease pathways.

Structure-Activity Relationship (SAR) Studies: Analyzing how different substituents and their positions on the indazole ring affect biological activity to guide the design of more potent and selective compounds. nih.gov

The exploration of compounds like this compound fits within this broader research framework, aiming to expand the library of indazole derivatives for potential therapeutic applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrN2O |

|---|---|

Molecular Weight |

227.06 g/mol |

IUPAC Name |

5-bromo-2-methylindazol-6-ol |

InChI |

InChI=1S/C8H7BrN2O/c1-11-4-5-2-6(9)8(12)3-7(5)10-11/h2-4,12H,1H3 |

InChI Key |

TWNDCMIQVLUIPI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C=C(C(=CC2=N1)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Methyl 2h Indazol 6 Ol and Analogues

Historical and Current Approaches to Indazole Ring Construction

The formation of the indazole core can be achieved through various synthetic routes, ranging from classical cyclization reactions to modern transition metal-catalyzed methods.

Diazotization-Based Cyclization Strategies

A traditional and effective method for constructing the 1H-indazole ring involves the diazotization of specific aniline (B41778) derivatives followed by cyclization. chemicalbook.com For instance, the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid leads to the formation of 1H-indazole through ring closure involving the methyl group. chemicalbook.com Similarly, 1H-indazole-3-carboxylic acid can be synthesized from isatin (B1672199) by ring opening to aminophenylglyoxylic acid, followed by diazotization and reductive cyclization. chemicalbook.com Another approach utilizes the diazotization of o-alkynylanilines, which subsequently cyclize to yield 3-substituted 1H-indazoles. chemicalbook.com A more recent development reports the efficient synthesis of 1H-indazole-3-carboxylic acid derivatives through the diazotization of ortho-aminobenzacetamides and ortho-aminobenzacetates, highlighting the continued relevance of this strategy. sioc-journal.cn A key intermediate in these transformations is often a diazonium salt. sioc-journal.cn

A novel metal-free approach involves the reaction of diazonium salts with diazo compounds. This method proceeds through a diazenium (B1233697) intermediate that undergoes intramolecular electrophilic cyclization to form indazoles in excellent yields. nih.govresearchgate.net

Transition Metal-Catalyzed Coupling Reactions for Indazole Formation

Transition metal catalysis has emerged as a powerful tool for the synthesis of indazoles, offering high efficiency and broad substrate scope. nih.govresearchgate.net Palladium, copper, and rhodium are among the most frequently used metals.

Palladium-catalyzed reactions are particularly versatile. For example, 2-aryl-substituted 2H-indazoles can be synthesized from 2-bromobenzyl bromides and arylhydrazines in a one-pot process involving intermolecular N-benzylation, intramolecular N-arylation, and oxidation. organic-chemistry.orgacs.org Palladium catalysts also enable the direct arylation of 2H-indazoles to produce 3-aryl-2H-indazoles. researchgate.net Furthermore, palladium-catalyzed intramolecular amination of N-aryl-N′-(o-bromobenzyl)hydrazines provides a route to 1-aryl-1H-indazoles. researchgate.net

Copper-catalyzed reactions are also prominent in indazole synthesis. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles, yields 2H-indazoles. organic-chemistry.org This method is noted for its high tolerance of various functional groups. organic-chemistry.org

Rhodium catalysts have been employed in C–H activation/annulation reactions to construct the indazole framework. For instance, Rh(III) catalysis can be used to synthesize 2H-indazole derivatives from azobenzenes and vinylene carbonate. nih.gov

One-Pot Multicomponent Reactions for 2H-Indazole Synthesis

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like 2H-indazoles from simple starting materials. organic-chemistry.orgorganic-chemistry.org A notable example is the copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. researchgate.netorganic-chemistry.org This method allows for the formation of both C-N and N-N bonds in a single operation. organic-chemistry.org

Another effective one-pot method involves the condensation of ortho-nitrobenzaldehydes with amines to form ortho-imino-nitrobenzene intermediates, which then undergo reductive cyclization using tri-n-butylphosphine to afford substituted 2H-indazoles. organic-chemistry.orgorganic-chemistry.org This process is operationally simple and avoids the isolation of intermediates. organic-chemistry.org MCRs have also been developed for the synthesis of more complex fused indazole systems, such as 2H-indazolo[2,1-b]phthalazine-triones. researchgate.net

Regioselective Synthesis of 2H-Indazole Isomers

A significant challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of alkylation, as reactions can occur at either the N1 or N2 position, leading to mixtures of 1H- and 2H-isomers. nih.govnih.gov The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govbeilstein-journals.org

N1-Alkylation vs. N2-Alkylation Selectivity Control

The direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products. nih.govnih.gov For instance, the reaction of 5-bromo-1H-indazole-3-carboxylate with methyl iodide and potassium carbonate in DMF yields a mixture of the N1- and N2-methylated products. nih.gov However, specific conditions can be employed to favor one isomer over the other.

High N1-selectivity has been observed using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). nih.govd-nb.info This high selectivity is attributed to a chelation mechanism where the sodium cation coordinates with the N2-nitrogen and an oxygen atom of a C3-substituent, directing the alkylation to the N1 position. nih.govbeilstein-journals.org A recently developed method for highly selective N1-alkylation relies on thermodynamic control and has been demonstrated on a large scale. nih.govrsc.org

Factors Influencing Regioselectivity in 2H-Indazole Formation

Several factors influence the regioselectivity of N-alkylation in indazoles, including the nature of the substituents on the indazole ring, the choice of base and solvent, and the electrophile used. d-nb.info

Substituent Effects: The electronic and steric properties of substituents on the indazole ring play a crucial role. d-nb.info For example, electron-withdrawing groups at the C7 position, such as nitro or carboxylate groups, have been shown to confer excellent N2-regioselectivity. d-nb.info Steric hindrance from substituents, particularly at the C3 and C7 positions, can also direct alkylation. nih.govwuxibiology.com

Reaction Conditions: The choice of base and solvent system is critical. The combination of NaH in THF is known to favor N1-alkylation for many indazole substrates. d-nb.info In contrast, other conditions can lead to mixtures or favor the N2-isomer. nih.gov Mitsunobu conditions, for example, have shown a preference for the formation of the N2-regioisomer. d-nb.info

Electrophile: The nature of the alkylating agent can also influence the outcome. While simple alkyl halides often lead to mixtures, more complex electrophiles can provide higher selectivity. nih.govd-nb.info

Strategies for Introducing Bromo and Methyl Substituents

The introduction of the bromine atom at the 5-position and the methyl group at the N2 position of the indazole core can be achieved through two primary strategies: incorporating these substituents into the starting materials before the formation of the indazole ring (pre-functionalization) or adding them after the indazole core has been synthesized (post-cyclization functionalization).

A common and often more controlled method for the synthesis of substituted indazoles involves the use of starting materials that already contain the desired substituents. This approach can offer better regioselectivity and avoid potential side reactions that may occur during post-cyclization modifications.

For the synthesis of bromo-substituted indazoles, a viable route begins with a pre-brominated aniline derivative. For instance, 4-bromo-2-methylaniline (B145978) can serve as a precursor. The synthesis of the indazole ring from this starting material typically involves diazotization followed by cyclization. A procedure for synthesizing 5-bromo-1H-indazole from 4-bromo-2-methylaniline involves treatment with acetic anhydride, followed by reaction with potassium acetate (B1210297) and isoamyl nitrite, leading to the formation of the indazole ring with a high yield. researchgate.net

Another pre-functionalization strategy employs substituted benzaldehydes. For example, 5-bromo-2-fluorobenzaldehyde (B134332) can be reacted with hydrazine (B178648) to yield 5-bromo-1H-indazole. chem-station.com This method takes advantage of the reactivity of the fluorine atom as a good leaving group in nucleophilic aromatic substitution reactions. A patent describes a method for the preparation of 5-bromo-1-methylindazole starting from 2-fluoro-5-bromobenzaldehyde and formylhydrazine, which upon cyclization and reduction yields the desired N-methylated product, effectively avoiding the formation of isomers that can occur with direct methylation. chromatographytoday.com

The following table summarizes representative pre-functionalization strategies for introducing the bromo substituent.

| Starting Material | Reagents | Product | Yield | Reference |

| 4-Bromo-2-methylaniline | Acetic anhydride, Potassium acetate, Isoamyl nitrite | 5-Bromo-1H-indazole | 94% | researchgate.net |

| 5-Bromo-2-fluorobenzaldehyde | Hydrazine | 5-Bromo-1H-indazole | Not specified | chem-station.com |

| 2-Fluoro-5-bromobenzaldehyde | Formylhydrazine, Base, Borane reducing agent | 5-Bromo-1-methylindazole | Not specified | chromatographytoday.com |

Alternatively, the bromo and methyl groups can be introduced after the formation of the indazole ring system. This approach offers flexibility but may require careful control of reaction conditions to achieve the desired regioselectivity.

Bromination: Direct bromination of the indazole ring can be accomplished using various brominating agents. A metal-free method for the regioselective bromination of 2-substituted indazoles at the C3 position using N-bromosuccinimide (NBS) in ethanol (B145695) or water has been reported. nih.gov While this highlights a method for bromination, achieving specific bromination at the 5-position would depend on the directing effects of the substituents already present on the indazole ring.

Methylation: The N-methylation of indazoles is a well-studied transformation, but it often leads to a mixture of N1 and N2 isomers. wuxibiology.comnih.govnih.gov The ratio of these isomers is influenced by the reaction conditions, including the base, solvent, and methylating agent used. researchgate.net For the synthesis of 5-Bromo-2-methyl-2H-indazol-6-ol, selective methylation at the N2 position is crucial.

Several methods have been developed to achieve regioselective N2-alkylation of indazoles. One effective method involves the use of methyl 2,2,2-trichloroacetimidate in the presence of a promoter like trifluoromethanesulfonic acid or copper(II) triflate. researchgate.netresearchgate.net This method has been shown to provide the corresponding 2-alkyl-2H-indazoles with high selectivity. researchgate.netresearchgate.net Another study demonstrated that for certain substituted indazoles, Mitsunobu conditions can favor the formation of the N2-alkylated product. nih.gov The choice of solvent can also play a significant role; for instance, using sodium hydride in tetrahydrofuran has been shown to favor N1-alkylation for many indazoles, but specific substituents can alter this preference. researchgate.net A study on methyl 5-bromo-1H-indazole-3-carboxylate showed that treatment with methyl iodide and potassium carbonate in DMF resulted in a mixture of N1 and N2 methylated products. nih.gov

The table below presents different N-methylation conditions and their outcomes.

| Indazole Substrate | Methylating Agent | Base/Promoter | Solvent | Product(s) | Reference |

| 6-Nitro-1H-indazole | Dimethyl sulfate | Potassium hydroxide | Not specified | 1:1 mixture of 1-methyl and 2-methyl isomers | researchgate.net |

| Substituted 1H-indazoles | Methyl 2,2,2-trichloroacetimidate | Trifluoromethanesulfonic acid or Cu(II) triflate | Not specified | Selective N2-methylation | researchgate.netresearchgate.net |

| Indazole | Alkyl bromide | Sodium hydride | Tetrahydrofuran | Predominantly N1-alkylation | researchgate.net |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | Potassium carbonate | DMF | Mixture of N1 and N2 isomers | nih.gov |

Methodologies for Hydroxyl Group (-6-ol) Introduction and Manipulation

The introduction of a hydroxyl group at the 6-position of the indazole ring can be approached either through direct functionalization of a pre-existing indazole core or, more commonly, through the deprotection of a precursor functional group, such as a methoxy (B1213986) group.

Direct C-H hydroxylation of aromatic systems is an area of active research in organic synthesis. However, achieving regioselective hydroxylation at a specific position on the indazole ring without directing groups can be challenging. While methods for the functionalization of 2H-indazoles are known, specific and high-yielding protocols for the direct introduction of a hydroxyl group at the 6-position of a 5-bromo-2-methyl-2H-indazole are not widely reported in the literature.

A more established and reliable method for introducing a hydroxyl group onto an aromatic ring is through the deprotection of a precursor, most commonly a methoxy group. This strategy involves the synthesis of the corresponding methoxy-substituted indazole, followed by a demethylation reaction to unveil the hydroxyl group.

The synthesis of a 6-methoxy-substituted indazole can be achieved by starting with a correspondingly substituted aniline, such as 4-bromo-5-methoxy-2-nitroaniline. This precursor can then undergo reductive cyclization to form the 5-bromo-6-methoxy-1H-indazole. nih.gov This intermediate can then be N-methylated, ideally with high N2-selectivity, to yield 5-bromo-6-methoxy-2-methyl-2H-indazole.

The final and crucial step is the demethylation of the methoxy group. Boron tribromide (BBr₃) is a widely used and effective reagent for the cleavage of aryl methyl ethers to the corresponding phenols. chem-station.comnih.gov The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at low temperatures, followed by warming to room temperature. chem-station.com Other reagents for demethylation include 47% hydrobromic acid, which often requires high temperatures, and aluminum chloride (AlCl₃). chem-station.com

The table below outlines common demethylation reagents for aryl methyl ethers.

| Reagent | Typical Conditions | Comments | Reference |

| Boron tribromide (BBr₃) | Dichloromethane, -78 °C to room temperature | Highly effective, but moisture-sensitive and corrosive. | chem-station.com |

| Hydrobromic acid (HBr, 47%) | Acetic acid, ~130 °C | Strong acid, high temperature required. | chem-station.com |

| Aluminum chloride (AlCl₃) | Dichloromethane, heating | Strong Lewis acid, can be used with a variety of solvents. | chem-station.com |

Advanced Purification and Isolation Techniques for this compound

The synthesis of this compound, particularly when employing post-cyclization methylation, is likely to produce a mixture of N1 and N2 isomers. The separation of these isomers is critical to obtain the pure target compound.

Standard column chromatography on silica (B1680970) gel is a common method for separating indazole isomers. google.com However, for closely eluting isomers, more advanced techniques may be necessary. High-performance liquid chromatography (HPLC), especially in a preparative or semi-preparative mode, offers higher resolution and is a powerful tool for the isolation of pure isomers from complex mixtures. nih.gov The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition is crucial for achieving optimal separation. chromatographytoday.com

Recrystallization is another effective purification technique. A patent describes the use of mixed solvent systems for the recrystallization and separation of substituted indazole isomers, which can lead to high purity products. google.com The selection of an appropriate solvent or solvent mixture in which the desired isomer has significantly lower solubility than the undesired isomer is key to a successful separation.

For challenging separations of isomers, techniques such as recycling HPLC can be employed to increase the effective column length and improve resolution. nih.gov

The following table summarizes purification techniques applicable to indazole isomers.

| Technique | Principle | Application Notes | References |

| Column Chromatography | Differential adsorption of components on a stationary phase. | Standard method for initial purification; may not resolve very similar isomers. | google.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and mobile phase under high pressure. | Excellent for separating closely related isomers; scalable from analytical to preparative scale. | chromatographytoday.comnih.gov |

| Recrystallization | Difference in solubility of the compound and impurities (or other isomers) in a specific solvent or solvent mixture. | Can be highly effective for obtaining pure crystalline products; solvent selection is critical. | google.com |

| Recycling HPLC | The sample is passed through the same column multiple times to increase the separation path length. | Useful for separating isomers with very similar retention times. | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 5 Bromo 2 Methyl 2h Indazol 6 Ol

Electrophilic Aromatic Substitution Reactions on the Indazole Core

The benzene (B151609) ring of the indazole system is susceptible to electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of these reactions are heavily influenced by the electronic properties of the existing substituents.

Influence of Existing Substituents (Bromo, Methyl, Hydroxyl) on Regioselectivity

The directing effects of the bromo, methyl, and hydroxyl groups on the indazole ring determine the position of incoming electrophiles. These effects are a combination of inductive and resonance contributions. organicchemistrytutor.comlibretexts.orglumenlearning.comwikipedia.orgyoutube.com

Hydroxyl Group (-OH) at C6: The hydroxyl group is a strongly activating, ortho-, para-directing group. lumenlearning.com It donates electron density to the aromatic ring through resonance, increasing its nucleophilicity and making it more reactive towards electrophiles. lumenlearning.com The para-directing effect would favor substitution at the C3 and C5 positions. However, the C5 position is already occupied by a bromine atom. The ortho-directing effect would target the C7 and C5 positions.

Bromo Group (-Br) at C5: Halogens like bromine are deactivating yet ortho-, para-directing. organicchemistrytutor.comyoutube.com While they withdraw electron density inductively (deactivating effect), they can donate a lone pair of electrons through resonance, directing incoming electrophiles to the ortho and para positions. organicchemistrytutor.com In this case, the ortho positions are C4 and C6 (occupied), and the para position is C2 of the pyrazole (B372694) ring.

The combined influence of these substituents suggests that the most likely positions for electrophilic attack are C4 and C7. The powerful activating and directing effect of the hydroxyl group at C6 is expected to be dominant. It strongly activates the ortho-position C7 and the para-position C3. The bromo group at C5 also directs ortho to C4 and C6 (occupied). Therefore, electrophilic substitution is most likely to occur at the C7 position, driven by the strong activation from the adjacent hydroxyl group. The C4 position is another potential site, being ortho to the bromo group and meta to the hydroxyl group. The C3 position, while para to the hydroxyl group, is part of the pyrazole ring and its reactivity towards electrophilic aromatic substitution is different from the benzene ring carbons.

Illustrative Data Table for Predicted Regioselectivity of Electrophilic Aromatic Substitution:

| Position | Influence of -OH (at C6) | Influence of -Br (at C5) | Predicted Outcome |

| C3 | Para (Activating) | - | Minor product, pyrazole ring reactivity differs |

| C4 | Meta (Deactivating) | Ortho (Directing) | Possible site of substitution |

| C7 | Ortho (Activating) | Meta (Deactivating) | Major site of substitution |

Nucleophilic Substitution and Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C5 position serves as a key handle for introducing a wide range of functional groups through nucleophilic substitution and, more commonly, palladium-catalyzed cross-coupling reactions. nih.gov

Suzuki-Miyaura Cross-Coupling for Arylation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. arkat-usa.orgyonedalabs.comlibretexts.org 5-Bromo-2-methyl-2H-indazol-6-ol is a suitable substrate for this reaction, allowing for the introduction of various aryl and heteroaryl groups at the C5 position.

The general mechanism involves the oxidative addition of the bromoindazole to a Pd(0) complex, followed by transmetalation with the boronic acid (or its boronate ester) and subsequent reductive elimination to yield the arylated product and regenerate the Pd(0) catalyst. libretexts.orguwindsor.ca

Typical Reaction Conditions for Suzuki-Miyaura Coupling:

| Component | Example |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Ligand | PPh₃, dppf, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane, Toluene, DMF, with water |

| Boron Reagent | Arylboronic acids, Arylboronic esters |

The yield of these reactions is generally good, though it can be influenced by the steric and electronic properties of the coupling partners. nih.govbeilstein-journals.org

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide, again catalyzed by a palladium complex. This reaction would enable the synthesis of 5-amino-2-methyl-2H-indazol-6-ol derivatives. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphines often providing the best results.

Mechanistic Insights into Bromine Atom Reactivity

The reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions is central to the synthetic utility of this compound. The key step is the oxidative addition of the C-Br bond to the low-valent palladium catalyst. uwindsor.cayoutube.com The rate of this step is influenced by the electron density at the carbon atom bearing the bromine. The presence of the electron-donating hydroxyl group and the indazole ring system can affect the C-Br bond polarity and its susceptibility to oxidative addition.

Reactions Involving the Indazole Nitrogen Atoms (N1 and N2)

In this compound, the N2 position is already substituted with a methyl group. This prevents reactions such as N-alkylation or N-arylation at this site, which are common for unsubstituted indazoles. beilstein-journals.orgnih.govbeilstein-journals.orgnih.govacs.org However, the N1 nitrogen atom still possesses a lone pair of electrons and can potentially participate in chemical transformations.

One possible reaction is the formation of an N-oxide at the N1 position. acs.orgnih.govnih.gov This can be achieved using various oxidizing agents. The resulting indazole N-oxides can exhibit altered biological activity and provide a handle for further functionalization. nih.govnih.gov The electronic properties of the indazole ring are significantly modified upon N-oxidation, which can, in turn, influence the reactivity of the other positions on the molecule. acs.org

Alkylation and Acylation of the N-Methyl Indazole System

The N-methylated indazole core of this compound exhibits characteristic reactivity towards electrophiles. While the N1 position is already occupied by a methyl group, further reactions can occur at other positions of the heterocyclic ring, though this is less common than the initial N-alkylation or N-acylation of an unsubstituted indazole.

In general, the alkylation of 1H-indazoles can lead to a mixture of N1 and N2 substituted products, with the regioselectivity being influenced by the reaction conditions. For instance, the use of different bases and solvents can direct the alkylation to either nitrogen. A study on the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate demonstrated that specific conditions can favor one isomer over the other, highlighting the nuanced control possible in these systems.

| Reagent Type | General Reaction | Potential Products |

| Alkyl Halides | Nucleophilic substitution | Further substitution on the ring or side chain |

| Acyl Halides | Friedel-Crafts type acylation | Acylation on the benzene ring |

N-Oxidation Reactions

The nitrogen atoms of the indazole ring can be oxidized to form N-oxides. Specifically for 2H-indazoles, the formation of 2H-indazole N-oxides is a known transformation. nih.gov These N-oxides are valuable intermediates in organic synthesis and can exhibit unique biological activities. The synthesis of 2H-indazole N-oxides can be achieved through methods like the Cadogan cyclization, where nitroaromatics are reductively cyclized. nih.gov This process is thought to proceed through oxygenated intermediates. nih.gov The resulting N-oxides can then be deoxygenated back to the parent 2H-indazole.

The oxidation of the N-methylated nitrogen in this compound would lead to the corresponding N-oxide. This transformation would likely alter the electronic properties of the indazole ring, potentially influencing its reactivity in subsequent reactions.

Reactivity of the Hydroxyl Group (-6-ol)

The phenolic hydroxyl group at the 6-position of the indazole ring is a key site for chemical modification, allowing for the introduction of a variety of functional groups through etherification and esterification, as well as being susceptible to oxidation.

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification reactions, common transformations for phenolic compounds.

Etherification involves the conversion of the hydroxyl group into an ether linkage (-OR). This is typically achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide.

Esterification converts the hydroxyl group into an ester (-O-C=O)-R). This can be accomplished by reacting the phenol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. For example, a patent for pyrazolospiroketone intermediates describes the hydrolysis of a methyl ester on an indazole ring to a carboxylic acid, which is an analogous reaction in reverse. googleapis.com

| Reaction Type | Reagents | Product Functional Group |

| Etherification | Alkyl halide, Base | Ether (-OR) |

| Esterification | Acyl chloride, Base | Ester (-O-C=O)-R) |

| Esterification | Carboxylic acid, Acid catalyst | Ester (-O-C=O)-R) |

Oxidation Reactions and Their Implications

Phenolic compounds are susceptible to oxidation, and the hydroxyl group of this compound is no exception. Oxidation of phenols can lead to the formation of quinones. In the case of this compound, oxidation would likely yield the corresponding indazole-6,7-dione. This transformation would significantly alter the electronic and structural properties of the molecule, which could have implications for its biological activity and further chemical reactivity. The formation of such quinone structures is a critical consideration in the handling and application of this compound.

Ring-Opening and Rearrangement Pathways of the Indazole System

While the indazole ring is generally stable, under certain conditions, it can undergo ring-opening and rearrangement reactions. These transformations can provide access to other heterocyclic systems or functionalized benzene derivatives. For 2H-indazoles, ring-opening can be a competing reaction pathway, particularly under harsh conditions or with specific reagents.

The stability of the indazole ring in this compound is influenced by its substituents. The electron-withdrawing nature of the bromine atom and the electronic effects of the hydroxyl and methyl groups will impact the propensity of the ring to open or rearrange. While specific studies on the ring-opening of this particular compound are not prevalent, the general principles of indazole chemistry suggest that forcing conditions, such as strong acids or bases at elevated temperatures, could potentially lead to cleavage of the pyrazole ring.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Methyl 2h Indazol 6 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of magnetically active nuclei.

The differentiation between the N-1 and N-2 substituted isomers of indazoles is a key application of NMR spectroscopy. For 5-Bromo-2-methyl-2H-indazol-6-ol, which is an N-2 substituted isomer, specific chemical shift patterns are anticipated.

In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms in the indazole ring are also diagnostic for the substitution pattern. For N-2 substituted indazoles, the C-3 carbon is generally more shielded (appears at a lower ppm value) than in N-1 isomers. The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom. The carbon of the N-methyl group will have a characteristic chemical shift in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | Lower frequency (shielded) | s |

| H-4 | Aromatic region | s |

| H-7 | Higher frequency (deshielded) | s |

| N-CH₃ | Aliphatic region | s |

| OH | Variable | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 | Shielded relative to N-1 isomer |

| C-3a | Aromatic region |

| C-4 | Aromatic region |

| C-5 | Aromatic region (attached to Br) |

| C-6 | Aromatic region (attached to OH) |

| C-7 | Aromatic region |

| C-7a | Aromatic region |

| N-CH₃ | Aliphatic region |

Two-dimensional NMR techniques are instrumental in confirming the assignments made from 1D NMR and in establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would confirm the connectivity between any coupled aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively link the proton and carbon assignments for the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). A key correlation for confirming the N-2 substitution would be between the N-methyl protons and the C-3 carbon of the indazole ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show through-space correlations between protons that are in close proximity. This can help to confirm the spatial arrangement of substituents, for example, by showing a correlation between the N-methyl protons and the H-7 proton.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule.

For this compound, the FT-IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. jmchemsci.comjmchemsci.comjapsonline.com The C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the indazole ring would be observed in the 1400-1650 cm⁻¹ region. japsonline.com The C-O stretching of the phenol (B47542) and the C-Br stretching vibrations would be found in the fingerprint region at lower wavenumbers.

FT-Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200-3600 | Broad, Medium-Strong |

| Aromatic C-H stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H stretch | 2850-2960 | Medium-Weak |

| C=C / C=N stretch | 1400-1650 | Medium-Strong |

| C-O stretch (phenol) | 1200-1260 | Strong |

| C-Br stretch | 500-600 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₈H₇BrN₂O), HRMS would provide a molecular ion peak with a very specific mass-to-charge ratio (m/z). The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Fragmentation analysis would reveal characteristic losses of substituents. For instance, the loss of the methyl group (CH₃), carbon monoxide (CO), or the bromine atom would result in fragment ions that can be used to further confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum is characteristic of the chromophoric system. The UV-Vis spectra of 1-methyl and 2-methyl indazole derivatives are markedly different, allowing for another method of distinguishing between the isomers. researchgate.netlookchem.comacs.org 2-Methylindazole typically exhibits a different absorption maximum (λ_max) compared to 1-methylindazole. researchgate.net The presence of the hydroxyl and bromo substituents on the benzene (B151609) ring will also influence the position and intensity of the absorption bands.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

Furthermore, it would reveal the intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group and potential halogen bonding involving the bromine atom. These interactions are crucial for understanding the packing of the molecules in the crystal lattice. The molecular structure of a related compound, indazol-2-yl-acetic acid, has been shown to feature intermolecular hydrogen bonds. nih.gov

Computational and Theoretical Investigations of 5 Bromo 2 Methyl 2h Indazol 6 Ol

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental tools for investigating the properties of molecules like 5-Bromo-2-methyl-2H-indazol-6-ol. These methods are used to determine the electronic structure and predict various molecular properties with a high degree of accuracy. For a comprehensive analysis, a suitable basis set, such as 6-311++G(d,p), is typically chosen to ensure the reliability of the calculated results. nih.gov

The electronic structure of a molecule is key to understanding its chemical reactivity and kinetic stability. This is often analyzed by examining the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For aromatic heterocyclic compounds, these values are critical in predicting their behavior in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Data Note: The following data is representative of what a DFT calculation for a bromo-substituted heterocyclic compound might yield and is for illustrative purposes.

| Parameter | Illustrative Value (eV) | Significance |

| HOMO Energy | -6.5 | Indicates electron-donating capability |

| LUMO Energy | -1.8 | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 | Predicts chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. nih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface, using a color gradient.

Red and Yellow/Orange Regions : These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often found near electronegative atoms like oxygen and nitrogen. nih.govresearchgate.net For this compound, the oxygen of the hydroxyl group and the nitrogen atoms in the indazole ring would be expected to be in these regions.

Blue Regions : This color signifies areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group is a likely candidate for a positive region. nih.govresearchgate.net

Green Regions : These areas represent neutral or near-zero potential.

By analyzing the MEP map, researchers can gain a clear understanding of where the molecule is most likely to interact with other chemical species. youtube.com

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugation, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E2) associated with these interactions quantifies their strength.

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data for structure validation.

NMR (Nuclear Magnetic Resonance) : DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms. By comparing these theoretical values with experimental NMR spectra, the structural assignment of the molecule can be confirmed.

IR (Infrared) : Theoretical vibrational frequency calculations help in the assignment of experimental FT-IR bands. The calculated IR spectrum can identify characteristic vibrational modes, such as the O-H stretch of the hydroxyl group, C-H stretches of the methyl group and aromatic ring, and C=C/C=N vibrations within the indazole core. nih.gov

UV-Vis (Ultraviolet-Visible) : Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax). This analysis helps to understand the electronic structure and can be correlated with experimental UV-Vis spectra, often showing how solvent polarity might affect the absorption maxima. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide valuable information on its conformational flexibility and its interactions with solvent molecules. nih.gov

By simulating the molecule in a solvent box (e.g., water or DMSO), researchers can observe how the solvent molecules arrange themselves around the solute and identify key intermolecular interactions, such as hydrogen bonds. This is crucial for understanding the molecule's solubility and how its conformation might change in different environments, which has implications for its behavior in biological systems.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking studies would be performed to investigate its potential to bind to various biological targets, such as enzymes or receptors. The process involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. Lower docking scores typically indicate a more favorable binding pose. researchgate.net

The results of a docking study reveal key interactions, such as:

Hydrogen bonds: Formed between the ligand and specific amino acid residues (e.g., with the hydroxyl or nitrogen atoms of the indazole).

Hydrophobic interactions: Involving the aromatic ring system.

Halogen bonds: The bromine atom could potentially form stabilizing halogen bonds with electron-donating residues in the binding pocket.

These studies can identify the most likely protein targets and provide a rationale for the molecule's potential biological activity, guiding further experimental validation. researchgate.net

Table 2: Representative Docking Study Interaction Summary Note: This table is a hypothetical example illustrating typical results from a molecular docking study of a small molecule inhibitor.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Protein Kinase X | -8.5 | ASP 145 | Hydrogen Bond with -OH group |

| LYS 33 | Hydrogen Bond with N in ring | ||

| LEU 83, VAL 20 | Hydrophobic Interaction | ||

| α-Glucosidase | -7.9 | HIS 111 | Hydrogen Bond with -OH group |

| GLN 181 | Hydrogen Bond | ||

| PHE 177 | π-π Stacking |

Prediction of Binding Modes with Biomolecular Targets

The prediction of how a small molecule like this compound might interact with a biological target, such as a protein or enzyme, is a cornerstone of computational drug design. This is primarily achieved through molecular docking and molecular dynamics (MD) simulations.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. plos.org This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding affinity. For instance, in studies on other indazole derivatives, docking has been instrumental in understanding their inhibitory mechanisms. Research on indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) used molecular docking to show good binding efficiency within the active site of the protein. nih.gov Similarly, docking studies on indazole-derived inhibitors of the enzyme ULK1 revealed critical hydrogen bonding interactions with the hinge region of the ATP binding domain. nih.gov

Following docking, molecular dynamics simulations can provide a more dynamic and realistic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the flexibility of the protein's active site. plos.orgnih.gov For a compound like this compound, MD simulations could predict the stability of its interaction with a target protein, revealing whether the initial docked pose is maintained over time.

A hypothetical binding mode prediction for this compound would involve docking it into the active site of a relevant biological target. The results would be analyzed to identify key interactions, which could then be used to guide the design of more potent analogs.

| Computational Technique | Application to this compound | Illustrative Findings from Analogous Indazoles |

| Molecular Docking | Prediction of the binding orientation and key interactions with a target protein. | Indazole derivatives have shown good binding efficiency in the active sites of HIF-1α and ULK1. nih.govnih.gov |

| Molecular Dynamics | Assessment of the stability of the predicted binding pose and the dynamics of the ligand-receptor complex. | MD simulations have been used to confirm the stability of docked indazole derivatives in protein active sites. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling Integration

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for activity.

The development of a QSAR model for a series of compounds that includes this compound would involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. The biological activity data (e.g., IC50 values) for the series of compounds is then correlated with these descriptors using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

Studies on other indazole derivatives have successfully employed QSAR modeling. For example, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have been performed to understand the structural features influencing their inhibitory potency. nih.gov These studies generated steric and electrostatic contour maps that provide a structural framework for designing new inhibitors. Another study on indazole compounds as quorum sensing inhibitors developed a QSAR model that could explain and predict a significant percentage of the variance in their inhibitory activity. nih.gov

For this compound, its inclusion in a QSAR study would allow for the prediction of its biological activity based on its unique structural features. The model could also highlight the importance of the bromo and hydroxyl substituents for the observed activity.

| QSAR Model Type | Descriptors Used | Statistical Method | Illustrative Application for Indazole Derivatives |

| 2D-QSAR | Topological, constitutional, and electronic descriptors | Multiple Linear Regression (MLR) | Development of models to predict the anti-inflammatory activity of hexahydro indazole derivatives. researchgate.net |

| 3D-QSAR | Steric and electrostatic fields | Partial Least Squares (PLS) | Generation of contour maps to guide the design of potent HIF-1α inhibitors. nih.gov |

Global Reactivity Descriptors and Fukui Functions for Reaction Pathway Prediction

Global reactivity descriptors and Fukui functions are concepts derived from Density Functional Theory (DFT) that provide insights into the chemical reactivity of a molecule. These parameters help in predicting the most likely sites for electrophilic, nucleophilic, and radical attacks, thereby elucidating potential reaction pathways.

Global reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of an electron from the molecule.

Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap generally indicates higher reactivity.

Fukui functions identify the most reactive sites within a molecule. The Fukui function for a nucleophilic attack (f+) indicates the sites most susceptible to attack by a nucleophile, while the Fukui function for an electrophilic attack (f-) indicates the sites most susceptible to attack by an electrophile.

For this compound, DFT calculations could predict its reactivity profile. The HOMO and LUMO distributions would reveal the electron-rich and electron-poor regions of the molecule, while the Fukui functions would pinpoint the atoms most likely to participate in chemical reactions.

| Descriptor/Function | Definition | Predicted Application for this compound |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap would suggest higher reactivity. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A lower value would indicate greater reactivity. |

| Electrophilicity Index (ω) | Ability to accept electrons. | A higher value would suggest a stronger electrophile. |

| Fukui Functions (f+, f-) | Identify the most reactive sites for nucleophilic and electrophilic attack. | Would predict the most likely atoms to be involved in reactions. |

Bond Dissociation Energies and Stability Analysis

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. It is a key parameter for understanding the thermal stability of a molecule and for predicting the course of reactions involving bond cleavage. Computational methods, particularly DFT, can be used to calculate BDEs with reasonable accuracy.

For this compound, the calculation of BDEs for various bonds, such as the C-Br, O-H, and N-N bonds, would provide valuable information about its stability. For example, a lower BDE for the C-Br bond would suggest that this bond is more susceptible to cleavage, potentially leading to debromination reactions.

A stability analysis of this compound would likely involve DFT calculations to determine its heat of formation and the BDEs of its key bonds. These calculations would provide a theoretical basis for understanding its chemical behavior under different conditions.

| Parameter | Significance | Hypothetical Finding for this compound |

| C-Br Bond Dissociation Energy | Indicates the ease of breaking the carbon-bromine bond. | A relatively low BDE might suggest potential for debromination reactions. |

| O-H Bond Dissociation Energy | Relates to the antioxidant potential of the phenolic hydroxyl group. | A lower BDE would suggest a higher propensity to act as a hydrogen atom donor. |

| Heat of Formation | The overall thermodynamic stability of the molecule. | Comparison with isomers could reveal the most stable structural arrangement. |

Applications of 5 Bromo 2 Methyl 2h Indazol 6 Ol As a Synthetic Building Block

Utilization in the Synthesis of Complex Heterocyclic Systems

The unique substitution pattern of 5-Bromo-2-methyl-2H-indazol-6-ol makes it an attractive starting material for the synthesis of intricate heterocyclic frameworks. The bromine atom at the 5-position is amenable to various cross-coupling reactions, while the hydroxyl group at the 6-position can participate in cyclization reactions or be used as a handle for further functionalization.

Construction of Fused and Bridged Ring Systems

The indazole core of this compound can be elaborated to construct fused ring systems. For instance, the hydroxyl group can undergo intramolecular cyclization with an appropriate functional group introduced at the 7-position to form pyranone- or oxazinone-fused indazoles. A novel and efficient method for the one-pot synthesis of 2H-indazole from readily available building blocks has been reported, which can be further elaborated to form pyranone-fused indazoles via ruthenium-catalyzed alkyne insertion. nih.gov This suggests a potential pathway for the conversion of this compound to more complex fused systems.

Furthermore, the synthesis of pyrrolidone-fused pyrimido[1,2-b]indazoles has been achieved through a selective, oxidant-controlled cyclization, demonstrating the versatility of the indazole scaffold in constructing polycyclic systems. researchgate.netrsc.org While not directly employing the title compound, these methodologies highlight the potential for similar transformations starting from this compound.

The creation of bridged heterocyclic systems containing an indazole moiety is a more complex synthetic challenge. However, the reactivity of the bromine and hydroxyl groups could be exploited in multi-step sequences to build such architectures. For example, the bromine could be converted to a boronic ester via a Miyaura borylation, which could then participate in a Suzuki coupling with a suitably functionalized bridging unit.

Incorporation into Macrocyclic Architectures

Macrocyclic compounds containing heterocyclic cores are of significant interest in medicinal chemistry and materials science. A patent has been filed for indazole macrocycles and their use in treating diseases like cancer, indicating the growing importance of this class of molecules. The synthesis of such macrocycles often relies on the strategic placement of reactive functional groups that can participate in a ring-closing metathesis or other macrocyclization reactions. The bromo and hydroxyl functionalities of this compound provide ideal handles for the attachment of long-chain linkers, which can then be cyclized to form macrocyclic structures incorporating the indazole core.

Role in Medicinal Chemistry Lead Optimization and Scaffold Hopping

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. researchgate.netresearchgate.net this compound serves as an excellent starting point for lead optimization and scaffold hopping strategies aimed at discovering new therapeutic agents.

The bromine atom at the 5-position is particularly useful for introducing a variety of substituents through palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of the structure-activity relationship (SAR). For example, in the development of extracellular signal-regulated kinase (ERK) inhibitors, the SAR of indazole amide-based compounds was extensively studied, highlighting the importance of substitution on the indazole ring for potent enzyme inhibition. nih.gov

Scaffold hopping, the replacement of a core molecular structure with a different but functionally equivalent one, is a powerful tool in drug discovery. niper.gov.in The indazole scaffold has been successfully employed as a replacement for other heterocyclic systems, such as indoles, to generate novel dual inhibitors of MCL-1 and BCL-2. nih.govrsc.org This strategy can lead to compounds with improved pharmacological profiles. The this compound scaffold offers a unique combination of electronic and steric properties that can be exploited in scaffold hopping approaches to identify new drug candidates.

Application in Materials Science and Functional Molecule Design (e.g., Corrosion Inhibitors)

The unique electronic properties of the indazole ring system, coupled with the ability to introduce diverse functional groups, make indazole derivatives attractive for applications in materials science. One notable application is in the design of corrosion inhibitors.

Several studies have demonstrated the efficacy of indazole derivatives as corrosion inhibitors for various metals in acidic media. nih.govcarta-evidence.org The inhibitory effect is attributed to the adsorption of the indazole molecules onto the metal surface, forming a protective layer that prevents corrosion. The presence of heteroatoms (nitrogen) and the aromatic ring system in the indazole core facilitate this adsorption process.

The functional groups on the indazole ring play a crucial role in determining the efficiency of corrosion inhibition. For instance, a study on 5-aminoindazole (B92378) and 5-nitroindazole (B105863) showed that the electron-donating amino group led to better inhibition compared to the electron-withdrawing nitro group. nih.gov This suggests that the hydroxyl group in this compound, being an electron-donating group, would likely enhance its potential as a corrosion inhibitor. The bromine atom could further modulate the electronic properties and adsorption behavior of the molecule on the metal surface. Theoretical studies using Density Functional Theory (DFT) have been employed to understand the relationship between the molecular structure of indazole derivatives and their corrosion inhibition efficiency. researchgate.net

| Compound Name | Application | Key Findings |

| Pyranone-fused indazoles | Synthesis of Complex Heterocycles | Ruthenium-catalyzed alkyne insertion into an indazole carboxylic acid derivative. nih.gov |

| Pyrrolidone-fused pyrimido[1,2-b]indazoles | Synthesis of Complex Heterocycles | Oxidant-controlled divergent synthesis through selective cyclization. researchgate.netrsc.org |

| Indazole-based ERK inhibitors | Medicinal Chemistry | Structure-activity relationship studies revealed the importance of indazole substitution for potent kinase inhibition. nih.gov |

| Indazole-based MCL-1/BCL-2 inhibitors | Medicinal Chemistry | Successful scaffold hopping from an indole (B1671886) core to an indazole framework to develop dual inhibitors. nih.govrsc.org |

| 5-Aminoindazole and 5-Nitroindazole | Corrosion Inhibition | The electron-donating amino group enhances corrosion inhibition compared to the electron-withdrawing nitro group. nih.gov |

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes

While the synthesis of the core indazole ring is well-documented, the development of novel, efficient, and environmentally benign methods for the specific synthesis of 5-Bromo-2-methyl-2H-indazol-6-ol and its derivatives is a crucial area of future research. nih.govmdpi.com Current synthetic strategies for indazoles often involve multi-step processes that may utilize harsh reagents and generate significant waste. nih.govijpsjournal.com

Future efforts should focus on:

Green Chemistry Approaches: The implementation of green chemistry principles is paramount for the sustainable production of this and other heterocyclic compounds. nih.govnumberanalytics.comnumberanalytics.comfrontiersin.org This includes the use of safer solvents, renewable starting materials, and milder reaction conditions. ijpsjournal.com Techniques such as microwave-assisted synthesis and ultrasound-assisted reactions could significantly reduce reaction times and energy consumption. ijpsjournal.comnumberanalytics.com

Catalytic Methods: The exploration of novel catalytic systems, including transition-metal catalysis and organocatalysis, can lead to more efficient and selective syntheses. mdpi.comnumberanalytics.com For instance, copper-catalyzed multicomponent reactions have shown promise in the one-pot synthesis of 2H-indazoles. organic-chemistry.org The development of recyclable and reusable catalysts would further enhance the sustainability of the synthetic process. numberanalytics.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production.

A patent for the synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole, starts from 3-fluoro-2-methylaniline (B146951) and proceeds through bromination, ring closure, and deprotection steps, suggesting a potential template for the synthesis of this compound. google.com

Advanced Mechanistic Studies of Chemical Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing existing methods and designing new ones. While the general mechanisms of indazole formation, such as the Cadogan cyclization, are known, the specific influence of the substituents in this compound on the reaction pathway warrants further investigation. nih.govnih.gov

Future research should employ:

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to monitor the reaction progress and identify key intermediates, providing experimental validation for proposed mechanisms.

Isotope Labeling Studies: These studies can help to trace the path of atoms throughout the reaction, providing definitive evidence for specific bond-forming and bond-breaking events.

Understanding the mechanism of the addition of formaldehyde (B43269) to NH-indazoles in acidic conditions, which leads to the formation of N1-CH2OH derivatives, could be relevant for potential derivatization of the indazole core. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govacs.orgnih.gov These technologies can be powerfully applied to the study of this compound and its analogs.

Key applications include:

Predictive Modeling: AI/ML algorithms can be trained on large datasets of known kinase inhibitors to predict the potential biological activity of novel compounds like this compound. nih.govcas.org This can help to prioritize which analogs to synthesize and test.

De Novo Design: Generative AI models can design entirely new molecules with desired properties, such as high potency and selectivity for a specific biological target. nih.gov

QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can identify the key structural features of this compound that are responsible for its biological activity, guiding the design of more potent analogs. cas.orgwikipedia.org

Synthesis Prediction: AI tools can assist in planning the most efficient synthetic routes to target molecules, saving time and resources in the laboratory. nih.gov

Exploration of New Biological Targets and Pathways

The indazole scaffold is associated with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govrsc.orgresearchgate.netnih.gov While the specific biological profile of this compound is not yet well-defined, its structure suggests several promising avenues for investigation.

Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets, including:

Protein Kinases: As many indazole derivatives are kinase inhibitors, evaluating the activity of this compound against a broad range of kinases is a high priority. mdpi.comrsc.org

Serotonin (B10506) Receptors: Analogs of tryptamines containing an indazole core have shown potent activity as serotonin receptor agonists, suggesting that this compound could be explored for its effects on the serotonergic system. nih.gov

Other Enzymes and Receptors: The compound should also be tested against other relevant targets, such as topoisomerases and tubulin, which are known to be modulated by some indazole-containing compounds. researchgate.net

Computational docking studies can be employed to predict the binding affinity of this compound to various protein targets, helping to prioritize experimental screening efforts. rsc.orgresearchgate.net

Design of Highly Selective and Potent Analogs for Specific Research Applications

Based on the results of biological screening and structure-activity relationship (SAR) studies, the rational design of highly selective and potent analogs of this compound can be undertaken. nih.govresearchgate.net The bromine, methyl, and hydroxyl groups on the parent molecule provide convenient handles for chemical modification.

Strategies for analog design include:

Bioisosteric Replacement: Replacing the bromine atom with other halogens or functional groups can modulate the compound's electronic properties and binding interactions.

Modification of the Methyl Group: The methyl group on the indazole nitrogen can be replaced with other alkyl or aryl groups to explore the impact on steric and hydrophobic interactions.

Derivatization of the Hydroxyl Group: The hydroxyl group can be converted to ethers, esters, or other functional groups to alter the compound's polarity and hydrogen bonding capacity.

The goal of this research is to develop tool compounds that are highly selective for a single biological target. These selective probes are invaluable for dissecting the roles of specific proteins in cellular signaling pathways and for validating new drug targets.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-Bromo-2-methyl-2H-indazol-6-ol?

- Methodological Answer: Synthesis optimization requires attention to reaction conditions (solvent polarity, temperature, and catalyst selection). For indazole derivatives, halogenation and methylation steps often use regioselective protocols. For example, bromination at the 5-position can be achieved using NBS (N-bromosuccinimide) under controlled conditions, while methylation at the 2-position may employ alkylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃). Purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) and characterization by , , and HRMS are critical for confirming structural integrity .

Q. How can researchers confirm the crystal structure of this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement using software like SHELXL (for small molecules) allows precise determination of bond lengths, angles, and hydrogen bonding patterns. For indazole derivatives, ensure proper handling of disorder or twinning artifacts during refinement. Cross-validate results with spectroscopic data (e.g., IR for hydroxyl group confirmation) .

Intermediate Research Questions

Q. What analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer: Combine orthogonal methods:

- HPLC-MS: Quantify purity (>98%) and detect trace impurities (e.g., residual solvents or byproducts).

- Thermogravimetric Analysis (TGA): Assess thermal stability and solvent retention.

- Elemental Analysis: Verify stoichiometry (C, H, N, Br content).

- NMR Solvent Suppression: For hydroxyl protons, use deuterated DMSO-d₆ to resolve exchangeable protons .

Q. How can researchers address regioselectivity challenges in synthesizing substituted indazole derivatives?

- Methodological Answer: Regioselectivity in indazole systems is influenced by electronic and steric factors. For bromination, the 5-position is typically favored due to the electron-donating hydroxyl group at position 5. Use DFT calculations to predict reaction pathways or employ directing groups (e.g., protecting the hydroxyl group with tert-butyldimethylsilyl chloride to alter reactivity). Validate outcomes with to confirm substitution patterns .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer: Contradictions (e.g., unexpected splitting or MS fragmentation) require systematic validation:

- Variable Temperature (VT) NMR: Resolve dynamic effects (e.g., tautomerism in indazoles).

- Isotopic Labeling: Confirm hydroxyl group involvement in hydrogen bonding.

- Cross-Disciplinary Validation: Compare with X-ray crystallography data to resolve ambiguities.

- Literature Benchmarking: Reference analogs like 6-Bromo-5-fluoro-1H-indazole, where similar contradictions were resolved via crystallography .

Q. What strategies are effective for designing biological activity studies involving this compound?

- Methodological Answer:

- Target Selection: Prioritize kinases or enzymes where indazole scaffolds are known inhibitors (e.g., JAK2 or PI3K).

- In Vitro Assays: Use fluorescence polarization for binding affinity or enzymatic inhibition assays (e.g., ATPase activity).

- Structure-Activity Relationship (SAR): Syntize analogs (e.g., 5-chloro or 2-ethyl derivatives) to probe substituent effects.

- Control Experiments: Include known inhibitors (e.g., staurosporine) and solvent controls to validate specificity .

Q. How can researchers evaluate the stability of this compound under varying conditions?

- Methodological Answer: Conduct accelerated stability studies:

- pH Stability: Expose the compound to buffers (pH 1–13) and monitor degradation via HPLC.

- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light Sensitivity: Perform ICH Q1B photostability testing under UV/visible light.

- Humidity Testing: Store samples at 75% relative humidity and track mass changes.

- Mechanistic Insights: Use LC-MS to identify degradation products (e.g., debromination or oxidation) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in crystallographic vs. spectroscopic data?

- Methodological Answer: Discrepancies may arise from:

- Polymorphism: Different crystal forms (e.g., hydrates vs. anhydrous forms) can alter bond angles.

- Dynamic Effects: Solution-state NMR may average conformations, while SCXRD captures a static structure.

- Refinement Errors: Check for overfitting in SHELXL (e.g., R-factor >5% suggests data quality issues).

- Mitigation: Re-refine data with alternative software (e.g., Olex2) or collect higher-resolution datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.